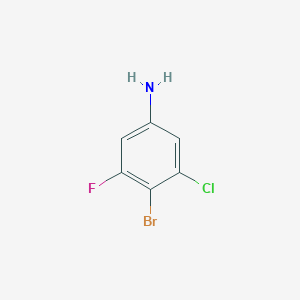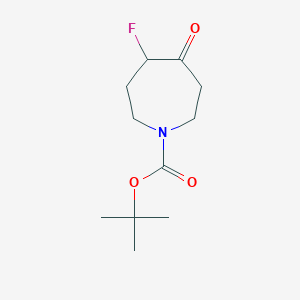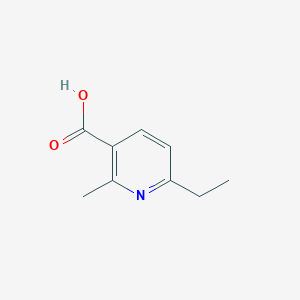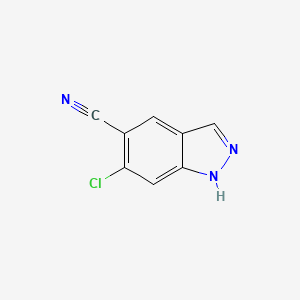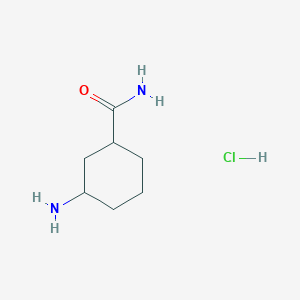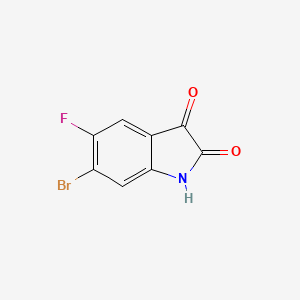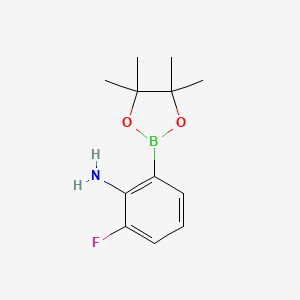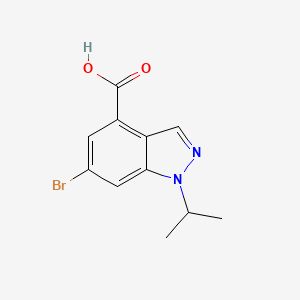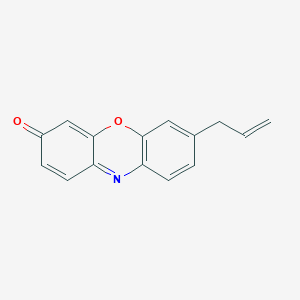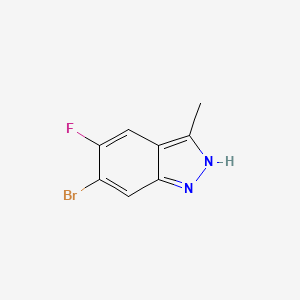
6-Bromo-5-fluoro-3-methyl-1H-indazole
Descripción general
Descripción
6-Bromo-5-fluoro-3-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H6BrFN2 and its molecular weight is 229.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Transformation and Synthesis
6-Bromo-5-fluoro-3-methyl-1H-indazole is involved in various chemical transformations and synthetic processes. For example, it is used in the ring transformation of dihydro-benzotriazocinones into indazoles, demonstrating its utility in synthesizing diverse heterocyclic compounds (Fujimura, Nagano, Matsunaga, & Shindo, 1984).
Biomedical Research
In the field of biomedical research, indazole derivatives, including compounds like this compound, are explored for their potential biological activities. Indazoles have been studied for their inhibitory effects on enzymes such as lactoperoxidase, an important component in immune system defense mechanisms (Köksal & Alım, 2018).
Material Science and Engineering
Indazole compounds are also significant in material science and engineering. Their crystal and molecular structures are analyzed for various applications, including the development of new materials with specific physical and chemical properties (Cabildo et al., 2011).
Pharmacological Applications
Fluorinated indazoles, a category that includes this compound, are investigated for their pharmacological properties. These compounds are analyzed for their potential in developing new drugs, especially due to their interaction with various biological targets (Wasilewska et al., 2014).
Mecanismo De Acción
Target of Action
Indazole derivatives have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
For instance, some indazole derivatives can inhibit enzymes, modulate receptors, or interfere with cellular processes .
Biochemical Pathways
Indazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (35495) suggests that it may have suitable properties for oral bioavailability .
Result of Action
Indazole derivatives have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Like other chemical compounds, its stability, efficacy, and action could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
6-Bromo-5-fluoro-3-methyl-1H-indazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . The interaction between this compound and HDACs can lead to changes in chromatin structure and gene expression, highlighting its potential as a modulator of epigenetic processes.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis, potentially through the modulation of cell signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, this compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to the active sites of target enzymes, such as HDACs, leading to enzyme inhibition . This binding can result in the accumulation of acetylated histones, which in turn affects gene expression and cellular function. Additionally, this compound may interact with other biomolecules, such as transcription factors, to modulate their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro studies has shown sustained effects on gene expression and cellular metabolism, indicating its potential for prolonged biochemical modulation.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been observed to exert beneficial effects, such as the inhibition of tumor growth and the modulation of immune responses . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is metabolized primarily through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the bioavailability and activity of this compound, as well as its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, and can bind to intracellular proteins that facilitate its localization and accumulation . The distribution of this compound within tissues can impact its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize primarily in the nucleus, where it interacts with chromatin and other nuclear proteins . The presence of targeting signals or post-translational modifications may direct this compound to specific subcellular compartments, influencing its biochemical effects and therapeutic potential.
Propiedades
IUPAC Name |
6-bromo-5-fluoro-3-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-4-5-2-7(10)6(9)3-8(5)12-11-4/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFWMSIESUUWJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=NN1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




